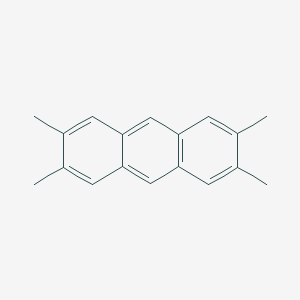![molecular formula C11H15ClO3 B135817 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) CAS No. 137180-64-4](/img/structure/B135817.png)
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), also known as OSDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. OSDC is a spiroketone, which means it contains a unique structural motif that has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may explain its antibacterial activity. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression, which may explain its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. It has also been found to exhibit low toxicity in vitro, making it a potential candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its broad-spectrum activity against bacterial and fungal strains, which makes it a potential candidate for the development of new antibiotics. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI), including the optimization of its synthesis method to improve yield and purity, the elucidation of its mechanism of action, and the development of new derivatives with improved activity and selectivity. In addition, further studies are needed to evaluate the safety and efficacy of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) in vivo and to explore its potential applications in drug discovery and development.
Métodos De Síntesis
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with an aldehyde followed by a Michael addition reaction with a chloroacetyl chloride. The final product is obtained through a spirocyclization reaction using a Lewis acid catalyst. The yield of 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and choice of solvent.
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
137180-64-4 |
|---|---|
Nombre del producto |
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI) |
Fórmula molecular |
C11H15ClO3 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H15ClO3/c12-7-9(13)8-6-10(14)15-11(8)4-2-1-3-5-11/h8H,1-7H2 |
Clave InChI |
PKSKXRXSHMEHSH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl |
SMILES canónico |
C1CCC2(CC1)C(CC(=O)O2)C(=O)CCl |
Sinónimos |
1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



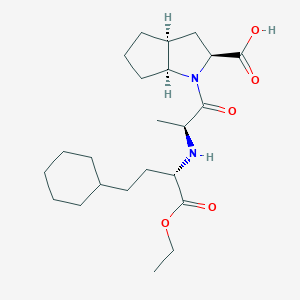
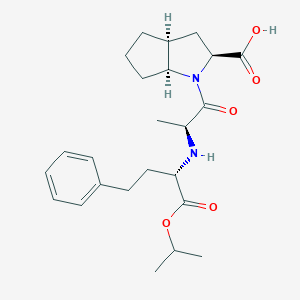
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)
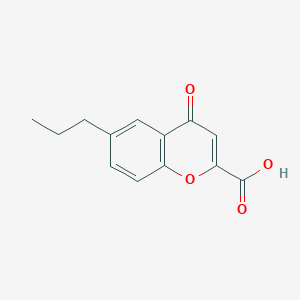

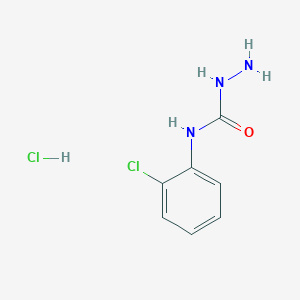
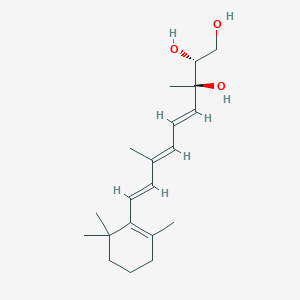
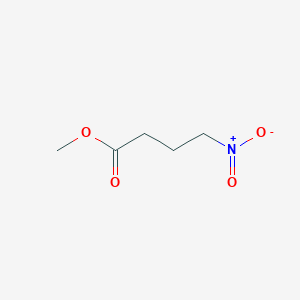
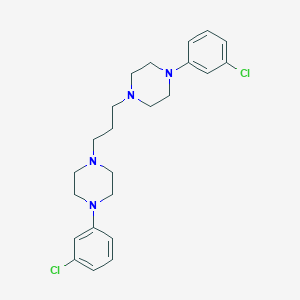
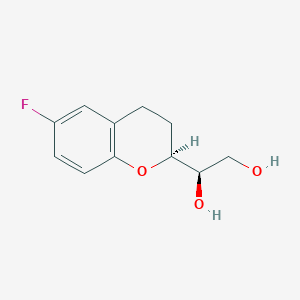
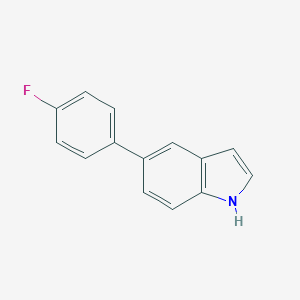

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
